5-(bromomethyl)-5-methylspiro[2.3]hexane
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Overview
Description
5-(Bromomethyl)-5-methylspiro[2.3]hexane is a chemical compound with the molecular formula C7H11Br and a molecular weight of 175.07 g/mol . It is characterized by a spirocyclic structure, which includes a bromomethyl group and a methyl group attached to a hexane ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(bromomethyl)-5-methylspiro[2.3]hexane typically involves the bromination of a suitable precursor. One common method is the bromination of 5-methylspiro[2.3]hexane using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-5-methylspiro[2.3]hexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
5-(Bromomethyl)-5-methylspiro[2.3]hexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(bromomethyl)-5-methylspiro[2.3]hexane involves its interaction with various molecular targets. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This reactivity makes it useful in modifying biological molecules and studying their functions .
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-5-methylspiro[2.3]hexane
- 5-(Iodomethyl)-5-methylspiro[2.3]hexane
- 5-(Hydroxymethyl)-5-methylspiro[2.3]hexane
Uniqueness
5-(Bromomethyl)-5-methylspiro[2.3]hexane is unique due to its bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it can undergo .
Properties
CAS No. |
2751612-01-6 |
---|---|
Molecular Formula |
C8H13Br |
Molecular Weight |
189.1 |
Purity |
95 |
Origin of Product |
United States |
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